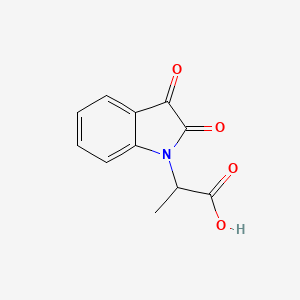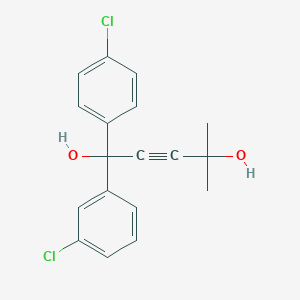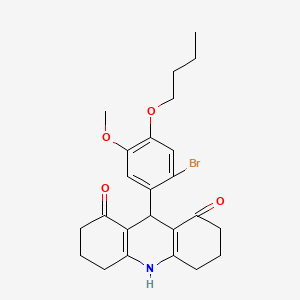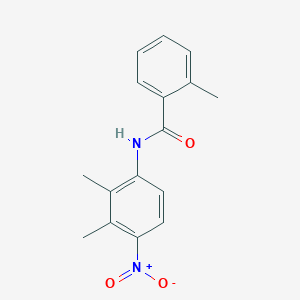![molecular formula C20H25BrN2O2S B4049281 N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4049281.png)
N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide
Übersicht
Beschreibung
N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H25BrN2O2S and its molecular weight is 437.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.08201 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Polymer Research
The research into compounds similar to N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide encompasses a variety of chemical synthesis methodologies and applications in polymer science. For instance, the palladium-catalyzed carbonylation process has been utilized to synthesize polybenzamides with adamantane cores, leading to materials that exhibit significant thermal stability and solubility properties due to the incorporation of adamantane structures (Reichert & Mathias, 1994). These polymers demonstrate enhanced solubility and potential for film casting, underscoring the impact of adamantane derivatives on material science.
Radiochemistry and Positron Emission Tomography (PET)
In the realm of radiochemistry and imaging, adamantane derivatives have been explored for their utility in positron emission tomography (PET) imaging. The synthesis of radiolabelled amides, facilitated by palladium-mediated carbonylation and N-heterocyclic carbenes, showcases the role of adamantyl groups in developing imaging agents with high radiochemical yield and purity (Jennings et al., 2011). This research highlights the potential of adamantane-based compounds in enhancing diagnostic procedures through improved imaging agent synthesis.
Antiarrhythmic Activity Studies
Pharmaceutical research has identified adamantane-containing benzamides as potential antiarrhythmic agents. A series of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides have been synthesized, demonstrating a novel spectrum of antiarrhythmic activity. Among these, specific compounds have emerged as lead drug candidates for further pharmacological investigation due to their promising activity profiles (Likhosherstov et al., 2014). This research underscores the therapeutic potential of adamantane derivatives in addressing cardiac arrhythmias.
Biosensor Development
Advancements in biosensor technology have also benefited from the study of adamantane derivatives. A high-sensitive biosensor, utilizing an FePt/CNTs nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, demonstrates the utility of adamantane-based compounds in electrochemical detection. This biosensor shows remarkable efficiency in the simultaneous determination of glutathione and piroxicam, illustrating the broad applicability of these compounds in analytical chemistry (Karimi-Maleh et al., 2014).
Eigenschaften
IUPAC Name |
N-(1-adamantylcarbamothioyl)-3-bromo-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-2-25-17-4-3-15(8-16(17)21)18(24)22-19(26)23-20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHDQKVPNJSPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[2-(butanoylamino)phenyl]benzamide](/img/structure/B4049214.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone](/img/structure/B4049223.png)

![N~1~-ethyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4049238.png)

![2-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B4049243.png)
![N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4049250.png)


![2-[4-(2-chlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4049275.png)
![4-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4049292.png)


